molecular formula C14H12F3N3O3S2 B2355158 Ethyl 2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 391874-88-7

Ethyl 2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2355158
CAS No.: 391874-88-7
M. Wt: 391.38
InChI Key: POKLPPGRBAAVRR-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that features a trifluoromethyl group, a benzamido group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

    Amidation Reaction: The benzamido group is introduced through an amidation reaction between the thiadiazole derivative and benzoyl chloride.

    Thioester Formation: Finally, the ethyl thioester is formed by reacting the intermediate with ethyl bromoacetate under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the benzamido moiety.

    Substitution: Nucleophilic substitution reactions can take place at the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in inflammation or cancer.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.

    Biological Research: It can serve as a probe for studying the interactions between proteins and small molecules.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules with specific functions.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways involved in disease processes. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the thiadiazole ring can interact with various biological targets.

Comparison with Similar Compounds

  • Ethyl 2-((5-(2-fluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
  • Ethyl 2-((5-(2-chloromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
  • Ethyl 2-((5-(2-bromomethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Uniqueness: Ethyl 2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and lipophilicity. This makes it particularly valuable in applications where these properties are advantageous, such as in drug design and materials science.

Biological Activity

Ethyl 2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiadiazole derivatives, which are known for diverse biological activities. The structure can be represented as follows:

Ethyl 2 5 2 trifluoromethyl benzamido 1 3 4 thiadiazol 2 yl thio acetate\text{Ethyl 2 5 2 trifluoromethyl benzamido 1 3 4 thiadiazol 2 yl thio acetate}

Key Features:

  • Thiadiazole Core : This five-membered heterocyclic structure contributes to the compound's biological activity.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Ethyl Acetate Moiety : Provides solubility and facilitates biological interactions.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Ethyl Thiadiazole DerivativeP. aeruginosa8 µg/mL

Note: Specific data for this compound is limited but follows similar trends .

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiadiazole derivatives against various viruses. For example, compounds with structural similarities to this compound have shown efficacy in inhibiting viral replication in vitro:

Virus TypeIC50 (µM)Reference
Hepatitis C0.35
Influenza0.20
Dengue0.96

The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways:

  • Inhibition of Enzymatic Activity : Thiadiazole derivatives often inhibit key enzymes involved in pathogen metabolism.
  • Disruption of Membrane Integrity : These compounds can compromise microbial cell membranes, leading to cell death.
  • Modulation of Immune Response : Some derivatives may enhance host immune responses against infections.

Study on Antimicrobial Efficacy

A study published in Pharmaceutical Biology evaluated a series of thiadiazole derivatives for their antibacterial properties. This compound was tested alongside other compounds and demonstrated promising results against gram-positive bacteria .

Antiviral Screening

In another study focusing on antiviral activity, ethyl thiadiazole derivatives were screened against Hepatitis C virus (HCV). The results indicated that certain modifications to the thiadiazole core enhanced antiviral potency significantly .

Properties

IUPAC Name

ethyl 2-[[5-[[2-(trifluoromethyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3S2/c1-2-23-10(21)7-24-13-20-19-12(25-13)18-11(22)8-5-3-4-6-9(8)14(15,16)17/h3-6H,2,7H2,1H3,(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKLPPGRBAAVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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